2-Pyridinecarbothioamide, 4-(butylthio)-
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Overview
Description
2-Pyridinecarbothioamide, 4-(butylthio)- is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a carbothioamide group at the 2-position and a butylthio group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarbothioamide, 4-(butylthio)- typically involves the reaction of 2-pyridinecarbothioamide with a butylthio reagent under controlled conditions. One common method involves the use of 4-morpholinoaniline, sulfur, and sodium sulfite in 2-picoline as the solvent. The reaction mixture is refluxed, followed by work-up and recrystallization from hot methanol to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of high-purity reagents and maintaining stringent reaction conditions to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarbothioamide, 4-(butylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The butylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a ligand in the development of organometallic anticancer agents.
Materials Science: Its unique chemical structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological molecules, such as proteins and nucleic acids, are of interest for understanding its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-Pyridinecarbothioamide, 4-(butylthio)-, particularly in its role as a ligand in organometallic complexes, involves binding to specific molecular targets. For example, in anticancer applications, the compound forms complexes with metals like ruthenium and osmium, which can interact with histone proteins in the nucleosome. These interactions can interfere with chromatin activity, leading to antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-2-pyridinecarbothioamide
- N-Fluorophenyl-2-pyridinecarbothioamide
- N-(2,4,6-Trimethylphenyl)-2-pyridinecarbothioamide
Uniqueness
2-Pyridinecarbothioamide, 4-(butylthio)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butylthio group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets compared to other similar compounds .
Properties
CAS No. |
186044-58-6 |
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Molecular Formula |
C10H14N2S2 |
Molecular Weight |
226.4 g/mol |
IUPAC Name |
4-butylsulfanylpyridine-2-carbothioamide |
InChI |
InChI=1S/C10H14N2S2/c1-2-3-6-14-8-4-5-12-9(7-8)10(11)13/h4-5,7H,2-3,6H2,1H3,(H2,11,13) |
InChI Key |
SXTZRBGSTAGKMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=CC(=NC=C1)C(=S)N |
Origin of Product |
United States |
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